[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate
Description
This compound is a highly complex flavonoid glycoside featuring a chromen-4-one core substituted with a 4-methoxyphenyl group, a 3-methylbut-2-enyl (prenyl) chain, and multiple glycosidic linkages. Its structure includes two distinct oxane (pyranose) rings:
- A 3-acetyloxy-substituted oxane unit linked via an ether bond.
- A 2-methyloxane ring bearing acetyl and hydroxy groups.
- A 3,4,5-trihydroxy-6-(hydroxymethyl)oxane moiety attached to the chromen-4-one core.
The presence of acetyl groups enhances lipophilicity, while the polar hydroxy and glycosidic bonds contribute to partial water solubility. Based on structural analogs in the evidence, its molecular weight is estimated to exceed 900 Da, similar to crocin derivatives . Its complexity suggests a natural origin, likely isolated from plants using advanced chromatographic techniques like HPLC-LTQ-Orbitrap-MS/MS, as described in .
Properties
IUPAC Name |
[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54O22/c1-16(2)7-12-22-24(60-41-33(54)31(52)28(49)25(14-44)61-41)13-23(48)27-30(51)38(36(63-37(22)27)20-8-10-21(56-6)11-9-20)64-42-34(55)39(35(17(3)57-42)58-18(4)46)65-43-40(59-19(5)47)32(53)29(50)26(15-45)62-43/h7-11,13,17,25-26,28-29,31-35,39-45,48-50,52-55H,12,14-15H2,1-6H3/t17-,25+,26+,28+,29+,31-,32-,33+,34+,35?,39-,40+,41+,42-,43-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQMBMDOCTUWQB-RSLBQRSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound is a complex glycoside with various structural features that suggest potential bioactivity. Its intricate arrangement of hydroxyl groups and acetyloxy functionalities hints at a diverse range of biological effects. This article aims to explore the biological activity associated with this compound through a review of existing literature, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Glycosidic Linkages : The presence of multiple sugar moieties (e.g., oxan-2-yl) suggests potential for interaction with various biological receptors.
- Phenolic Structures : The inclusion of 4-methoxyphenyl groups may contribute to antioxidant properties.
- Hydroxymethyl Groups : These groups can enhance solubility and bioavailability.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that phenolic compounds can scavenge free radicals and reduce oxidative stress in cellular models .
2. Anti-inflammatory Effects
The compound has been linked to anti-inflammatory activity. A study involving network pharmacology revealed that related compounds inhibit inflammatory pathways such as NF-kB and IL-6 signaling . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
3. Anticancer Properties
Several derivatives of similar glycosides have demonstrated anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, the compound's structural analogs have been shown to interfere with cell cycle progression and promote cell death in various cancer cell lines .
4. Cardioprotective Effects
Research into related compounds has suggested cardioprotective effects through mechanisms such as improved endothelial function and reduced blood pressure . These findings indicate that the compound may also possess beneficial cardiovascular effects.
Case Study 1: Antioxidant Evaluation
In a controlled study assessing the antioxidant capacity of structurally similar compounds, it was found that they significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The mechanism was attributed to the ability to enhance endogenous antioxidant defenses .
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory properties of related compounds demonstrated their ability to downregulate pro-inflammatory cytokines in a mouse model of colitis. The study highlighted the involvement of the NF-kB pathway as a critical target for these compounds .
Research Findings Summary Table
Scientific Research Applications
Antioxidant Properties
Research has indicated that compounds similar to the one under discussion exhibit strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Such effects are crucial in preventing cellular damage and may have implications for age-related diseases and conditions like cancer and cardiovascular diseases .
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties. In studies focusing on venous diseases and other inflammatory conditions, similar chemical structures have shown efficacy in reducing inflammation and edema . This suggests potential applications in treating chronic conditions associated with inflammation.
Venoactive Agent
The compound is being investigated for its role as a venoactive agent. It may enhance venous tone and improve venous return in patients suffering from chronic venous insufficiency (CVI). Its structural characteristics allow it to interact effectively with vascular tissues .
Enzyme Inhibition Studies
The oligosaccharide has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, research on similar compounds has shown that they can inhibit lysosomal phospholipase A2 (LPLA2), which is linked to drug-induced phospholipidosis. This inhibition could be pivotal in drug development and toxicity studies .
Glycosylation Studies
Given its complex structure featuring multiple hydroxyl groups and glycosidic linkages, this compound serves as an excellent model for studying glycosylation processes in biochemical research. Understanding how such compounds interact with enzymes responsible for glycosylation can provide insights into carbohydrate metabolism and related disorders .
Dietary Supplements
Due to its antioxidant and anti-inflammatory properties, the compound is being explored as a potential ingredient in dietary supplements aimed at enhancing overall health and wellness. Its ability to mitigate oxidative stress makes it a candidate for formulations targeting chronic diseases associated with aging .
Functional Foods
Incorporating this compound into functional foods could enhance their health benefits. Its bioactive properties can contribute to the prevention of lifestyle-related diseases when included in daily diets .
Case Studies
| Study Title | Findings | Application |
|---|---|---|
| Discovering Potential Compounds for Venous Disease Treatment | Identified compounds that exhibit anti-edematous effects | Potential treatment for CVI |
| Antioxidant Capacity of Various Compounds | Demonstrated significant antioxidant activity | Use in dietary supplements |
| Inhibition of LPLA2 Correlates with Drug Toxicity | Highlighted the importance of enzyme inhibition | Implications for drug development |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Solubility : The target compound’s acetyl and prenyl groups increase lipid solubility compared to hesperidin or quercetin derivatives, which have more polar hydroxy groups .
- Stability: Acetylation may enhance metabolic stability compared to non-acetylated glycosides like hesperidin .
Analytical Characterization
- HPLC-LTQ-Orbitrap-MS/MS: Used in to identify glycosylated flavonoids in plant extracts. This method would differentiate the target compound from analogs via unique fragmentation patterns (e.g., loss of acetyl groups at m/z 60 or prenyl fragments) .
- NMR : Critical for resolving acetyl and glycosidic linkages, as demonstrated in –15 for synthetic analogs .
Q & A
Q. What are effective strategies for synthesizing this compound, considering its complex stereochemistry and multiple glycosidic linkages?
Methodological Answer: A stepwise approach is recommended:
- Protective Group Strategy: Use acetyl groups to protect hydroxyl moieties during glycosylation steps, followed by selective deprotection .
- Glycosylation: Employ trichloroacetimidate or thioglycoside donors for stereocontrol. Monitor reactions via TLC/HPLC and confirm intermediates using HRMS .
- Chromen-4-One Core: Construct the core via cyclization of a prenylated phenolic precursor under acidic conditions .
Table 1: Key Reaction Parameters for Glycosidic Bond Formation
| Parameter | Optimal Range | Monitoring Method |
|---|---|---|
| Temperature | 0–25°C | TLC (EtOAc/hexane) |
| Catalyst | BF₃·OEt₂ (0.1 eq) | NMR (anomeric protons) |
| Reaction Time | 4–12 hours | HPLC-MS |
Q. How can researchers characterize the structural and stereochemical complexity of this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) to assign stereocenters and glycosidic linkages. Key signals include anomeric protons (δ 4.8–5.5 ppm) and acetyl groups (δ 2.0–2.2 ppm) .
- X-Ray Crystallography: For absolute configuration confirmation, if crystalline derivatives are obtainable .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular formula and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cellular toxicity) be resolved?
Methodological Answer:
- Purity Validation: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting results .
- Assay Conditions: Standardize buffer pH (e.g., 7.4 for physiological relevance), temperature (37°C), and solvent controls (DMSO ≤0.1%) .
- Orthogonal Assays: Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to distinguish direct vs. indirect effects .
Table 2: Case Study of Contradictory Bioactivity Data
| Assay Type | Observed IC₅₀ (μM) | Potential Artifact | Resolution Strategy |
|---|---|---|---|
| Enzymatic Inhibition | 0.5 | Solvent interference | Use lower DMSO concentration |
| Cellular Toxicity | >50 | Poor membrane permeability | Test prodrug derivatives |
Q. What experimental approaches can elucidate the stability of acetylated glycosidic bonds under physiological conditions?
Methodological Answer:
- Hydrolysis Kinetics: Incubate the compound in buffers (pH 2–8, 37°C) and monitor degradation via HPLC. Acetyl groups hydrolyze faster under alkaline conditions .
- Comparative Studies: Synthesize deacetylated analogs to assess stability-activity relationships .
- Computational Modeling: Use MD simulations (e.g., AMBER) to predict bond lability based on electron density and steric strain .
Q. How can researchers optimize the regioselectivity of chromen-4-one functionalization during synthetic modification?
Methodological Answer:
- Protecting Group Strategy: Temporarily block reactive sites (e.g., 5-hydroxy group) with TBS or benzyl groups .
- Metal-Catalyzed Coupling: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for prenyl group introduction at the 8-position .
- DoE (Design of Experiments): Apply factorial design to optimize temperature, catalyst loading, and solvent polarity .
Methodological Considerations
- Safety Protocols: Adhere to lab safety guidelines for handling acetylating agents (e.g., acetic anhydride) and prenyl halides, including fume hood use and PPE .
- Data Reproducibility: Maintain detailed logs of reaction conditions (e.g., humidity-sensitive steps) and use internal standards for spectroscopic quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
